molecular formula C15H12FNO3 B11846325 1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

Cat. No.: B11846325
M. Wt: 273.26 g/mol
InChI Key: CIMQVWFSCIWZRJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs organoboron reagents and palladium catalysts under mild conditions. The general steps include:

Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as adjusting temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate conversion and altering cellular processes.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:

    1-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

    1-(4-Methylphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid: Contains a methyl group, potentially affecting its lipophilicity and pharmacokinetics.

    1-(4-Nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid: The nitro group introduces electron-withdrawing properties, influencing its chemical behavior and biological interactions.

The uniqueness of this compound lies in its specific fluorine substitution, which can enhance its metabolic stability and binding affinity to certain targets.

Properties

Molecular Formula

C15H12FNO3

Molecular Weight

273.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-oxo-6,7-dihydro-5H-indole-3-carboxylic acid

InChI

InChI=1S/C15H12FNO3/c16-9-4-6-10(7-5-9)17-8-11(15(19)20)14-12(17)2-1-3-13(14)18/h4-8H,1-3H2,(H,19,20)

InChI Key

CIMQVWFSCIWZRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CN2C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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